7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide, also known as BMS-935177, is a compound that has garnered attention for its potential therapeutic applications, particularly as a reversible inhibitor of Bruton's tyrosine kinase. This enzyme plays a critical role in various signaling pathways associated with autoimmune diseases and certain cancers. The compound's structure features a carbazole core, which is known for its biological activity, and it is classified as a small molecule drug candidate.
BMS-935177 was developed through structure-activity relationship studies aimed at improving the potency and selectivity of carbazole-based inhibitors of Bruton's tyrosine kinase. The compound has been documented in various scientific publications and patents, highlighting its significance in medicinal chemistry and pharmacology .
The synthesis of 7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide involves multiple steps that typically include:
Technical details regarding specific reagents and conditions used in each step can be found in patent literature and research articles focusing on similar compounds .
The molecular structure of BMS-935177 can be described as follows:
The compound features a complex arrangement that contributes to its biological activity. The presence of multiple aromatic rings enhances its interaction with target proteins .
The reactivity of BMS-935177 can be characterized by its interactions with Bruton's tyrosine kinase and other biological molecules. Key reactions include:
These reactions are critical for understanding the compound's efficacy and safety profile in therapeutic applications .
BMS-935177 exerts its effects primarily through the inhibition of Bruton's tyrosine kinase. The mechanism involves:
This mechanism underlies its potential use in treating autoimmune diseases and certain cancers where Bruton's tyrosine kinase is implicated .
The stability and reactivity profiles are essential for formulating this compound into pharmaceutical preparations. Studies on its solubility and permeability are crucial for assessing bioavailability .
BMS-935177 has significant potential applications in:
Research continues to explore the full therapeutic potential of this compound through clinical trials and further development .
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7